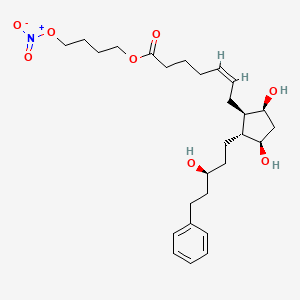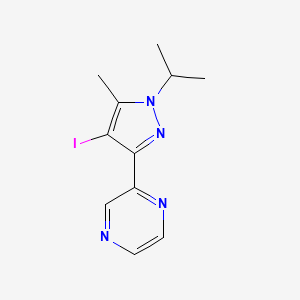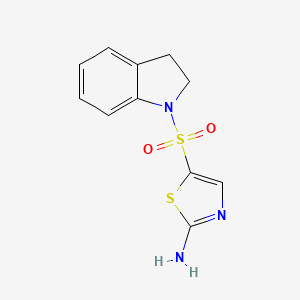
(1R,2s,3S)-Cyclohexane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2s,3S)-Cyclohexane-1,2,3-triol is a stereoisomer of cyclohexane triol, characterized by three hydroxyl groups attached to a cyclohexane ring. This compound is notable for its chirality, with specific spatial arrangements of its hydroxyl groups, making it an interesting subject in stereochemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2s,3S)-Cyclohexane-1,2,3-triol typically involves the dihydroxylation of cyclohexene derivatives. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide and a chiral ligand to achieve high enantioselectivity. The reaction conditions often include a co-oxidant such as N-methylmorpholine N-oxide and are carried out in a solvent like tert-butyl alcohol at low temperatures.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of benzene derivatives followed by selective hydroxylation. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form cyclohexane-1,2,3-trione. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of cyclohexane-1,2-diol or cyclohexane-1,3-diol, depending on the conditions and reagents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, leading to the formation of cyclohexane derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products:
Oxidation: Cyclohexane-1,2,3-trione.
Reduction: Cyclohexane-1,2-diol, Cyclohexane-1,3-diol.
Substitution: Cyclohexane derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
(1R,2s,3S)-Cyclohexane-1,2,3-triol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a model compound for studying stereochemical effects in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (1R,2s,3S)-Cyclohexane-1,2,3-triol involves its interaction with various molecular targets, primarily through hydrogen bonding and van der Waals interactions. The hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,2,4-triol: Another stereoisomer with different spatial arrangement of hydroxyl groups.
Cyclohexane-1,3,5-triol: A compound with hydroxyl groups positioned at alternate carbon atoms.
Inositol: A cyclohexane hexol with six hydroxyl groups, widely studied for its biological roles.
Uniqueness: (1R,2s,3S)-Cyclohexane-1,2,3-triol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its stereochemistry makes it a valuable compound for studying chiral interactions and for use in asymmetric synthesis.
Eigenschaften
Molekularformel |
C6H12O3 |
|---|---|
Molekulargewicht |
132.16 g/mol |
IUPAC-Name |
(1R,3S)-cyclohexane-1,2,3-triol |
InChI |
InChI=1S/C6H12O3/c7-4-2-1-3-5(8)6(4)9/h4-9H,1-3H2/t4-,5+,6? |
InChI-Schlüssel |
IZSANPWSFUSNMY-XEAPYIEGSA-N |
Isomerische SMILES |
C1C[C@H](C([C@H](C1)O)O)O |
Kanonische SMILES |
C1CC(C(C(C1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(E)-[1,1-Dioxo-1,2-benzothiazol-3-yl)-methyl-hydrazono]methyl]-2-methoxy-phenol](/img/structure/B13427565.png)




![1-[(2R,3R,4S)-4-hydroxy-3-(2-methoxyethoxy)-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13427621.png)
![(3S,10S,13R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13427629.png)



![[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] 3,4-dihydroxybenzoate](/img/structure/B13427662.png)



